molecular formula C13H15NO2 B12099419 Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B12099419
M. Wt: 217.26 g/mol
InChI Key: GCDFOINIUNJBNE-UHFFFAOYSA-N
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Description

Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate ( 1935619-96-7) is a valuable bifunctional building block in medicinal chemistry and drug design. It features a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) core, which serves as a highly effective bioisostere for a para-substituted phenyl ring or a tert-butyl group . This strategic substitution aims to improve key physicochemical properties of drug candidates, such as enhancing metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, increasing aqueous solubility, and lowering lipophilicity, which can reduce non-specific binding . The compound possesses two distinct functional handles – an amine and a benzyl ester – making it a versatile intermediate for extensive structural elaboration. The benzyl ester can be selectively cleaved to reveal a carboxylic acid or undergo other transformations, while the amine group is readily available for amide bond formation or functionalization. Researchers utilize this scaffold to create novel bioactive molecules, peptide mimics, and other complex targets, leveraging the significant interest in BCP chemistry to explore new three-dimensional chemical space beyond traditional flat aromatic rings . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C13H15NO2/c14-13-7-12(8-13,9-13)11(15)16-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2

InChI Key

GCDFOINIUNJBNE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzylation via Mixed Carbonate Activation

The diacid is selectively mono-esterified using benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine):

BCP-1,3-dicarboxylic acid+Cbz-ClEt3N, DMAPBenzyl 3-carboxybicyclo[1.1.1]pentane-1-carboxylate\text{BCP-1,3-dicarboxylic acid} + \text{Cbz-Cl} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{Benzyl 3-carboxybicyclo[1.1.1]pentane-1-carboxylate}

Optimized conditions :

  • Solvent: Anhydrous THF

  • Temperature: 0°C → RT (12 hr)

  • Yield: 78% (98% purity by HPLC)

Curtius Rearrangement in Continuous Flow

The Chinese patent CN113582880B discloses a microchannel reactor approach for converting BCP-carboxylates to amines:

  • Azide formation :

    Benzyl 3-carboxy-BCPDPPA, Et3NBenzyl 3-azido-BCP\text{Benzyl 3-carboxy-BCP} \xrightarrow{\text{DPPA, Et}_3\text{N}} \text{Benzyl 3-azido-BCP}
    • Residence time: 8 min

    • Conversion: >99%

  • Thermal rearrangement :

    Azide120CIsocyanate intermediate\text{Azide} \xrightarrow{120^\circ\text{C}} \text{Isocyanate intermediate}
    • Solvent: Toluene

    • Pressure: 3 bar

  • Hydrolysis & Protection :

    IsocyanateH2O, Boc2OBenzyl 3-(Boc-amino)-BCP-1-carboxylate\text{Isocyanate} \xrightarrow{\text{H}_2\text{O, Boc}_2\text{O}} \text{Benzyl 3-(Boc-amino)-BCP-1-carboxylate}

Key advantages :

  • 92% overall yield vs. 68% in batch

  • Reduced thermal degradation risks

Catalytic Hydrogenation for Final Deprotection

The Boc-protected amine undergoes hydrogenolytic cleavage using Pd/C catalyst:

Benzyl 3-(Boc-amino)-BCP-1-carboxylateH2(1atm),10%Pd/CBenzyl 3-amino-BCP-1-carboxylate\text{Benzyl 3-(Boc-amino)-BCP-1-carboxylate} \xrightarrow{\text{H}_2 (1 atm), 10\% \text{Pd/C}} \text{Benzyl 3-amino-BCP-1-carboxylate}

Optimized parameters :

  • Solvent: MeOH/EtOAc (1:1)

  • Time: 4 hr

  • Yield: 95%

Comparative Analysis of Synthetic Routes

ParameterPhotochemical FlowMicrochannel ReactorBatch Amination
Scale capabilityMulti-kilogram100 g/hr<100 g
Total yield62%85%54%
Purity (HPLC)98.5%99.2%96.8%
Solvent consumption15 L/kg8 L/kg30 L/kg

Industrial-Scale Process Considerations

Environmental Metrics

  • PMI (Process Mass Intensity): 23 vs. 41 for traditional routes

  • E-factor: 18 kg waste/kg product (58% reduction from batch methods)

Emerging Methodologies

Enzymatic Resolution

Recent trials using lipase CAL-B demonstrated kinetic resolution of racemic BCP esters:

  • Selectivity factor (E) : 42

  • ee : 99% for (R)-enantiomer

Photoredox Amination

Visible-light-mediated C–N coupling shows promise for direct installation of amino groups:

BCP-carboxylate+NH3Ir(ppy)3,Blue LED3-Amino-BCP\text{BCP-carboxylate} + \text{NH}3 \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{3-Amino-BCP}

  • Preliminary yield: 65%

  • Avoids azide intermediates

Regulatory-Grade Purification

Final API specifications require:

  • Residual solvents : <300 ppm (ICH Q3C)

  • Metal catalysts : <10 ppm Pd (USP <232>)

  • Chiral purity : >99% ee (for enantioselective targets)

Multi-stage crystallization using heptane/MTBE achieves 99.9% purity with <0.1% regioisomers .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
The structural properties of Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate make it an attractive scaffold for drug design. The rigidity of the bicyclo[1.1.1]pentane core enhances the pharmacokinetic properties of therapeutic agents, potentially leading to improved efficacy and reduced side effects. Research indicates that derivatives of this compound have shown promise as bioisosteres for traditional aromatic compounds, which can facilitate the development of new drugs with better metabolic stability and bioavailability .

Case Studies and Findings

  • A study demonstrated that modifications to the bicyclo[1.1.1]pentane structure could lead to compounds with enhanced inhibition against specific molecular targets, such as carbonic anhydrase IX, which is implicated in cancer progression .
  • Another investigation highlighted the synthesis of various functionalized bicyclo[1.1.1]pentanes that exhibited significant anticancer activity against multiple cell lines, showcasing their potential as lead compounds in cancer therapeutics .

Materials Science

Novel Material Development
The three-dimensional shape and rigidity of this compound can be utilized in the design of advanced materials with specific mechanical and electronic properties. Its unique geometry allows for the creation of materials that may exhibit enhanced strength, flexibility, or conductivity.

Applications in Polymer Science
Research has shown that incorporating bicyclic structures into polymers can improve their thermal and mechanical properties, making them suitable for high-performance applications . This compound can serve as a monomer or additive in the synthesis of novel polymeric materials.

Chemical Biology

Biological Probing
this compound can be employed as a molecular probe to investigate biological processes at the cellular level. Its ability to interact with various biological targets allows researchers to study enzyme activities and receptor interactions, providing insights into cellular mechanisms .

Synthesis and Scalability

Synthetic Routes
The synthesis of this compound typically involves several synthetic strategies, including photochemical reactions and carbene insertion methods . Recent advancements have focused on scalable production techniques that allow for efficient synthesis under mild conditions, making it feasible for industrial applications.

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryDrug design and developmentPotential bioisosteres; enhanced pharmacokinetics .
Materials ScienceDevelopment of novel materialsImproved mechanical properties in polymers; applications in high-performance materials .
Chemical BiologyMolecular probingInsights into enzyme activities and receptor interactions .

Mechanism of Action

The mechanism of action of benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target proteins or enzymes, potentially inhibiting or modulating their activity. The benzyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 676371-65-6)

  • Structure : Methyl ester instead of benzyl.
  • Properties : Molecular weight 177.63, white to pale yellow powder, >98% purity .
  • Reactivity : The methyl ester is less sterically hindered than benzyl, facilitating hydrolysis under basic conditions. Used in coupling reactions (e.g., with HBTU in DCM) to form amide-linked pharmaceuticals .
  • Applications : Intermediate in CFTR modulator synthesis (e.g., compound 12d, 99% yield) .

Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (SPC-a849a)

  • Structure : Ethyl ester.
  • Properties : Molecular weight 191.655 .

Benzyl 3-((benzyloxy)carbonyl)aminobicyclo[1.1.1]pentane-1-carboxylate (CAS 1859134-50-1)

  • Structure: Benzyl ester with a Cbz-protected amino group.
  • Properties : Molecular weight 275.30 .
  • Reactivity: The benzyl ester requires harsher conditions (e.g., hydrogenolysis) for deprotection compared to methyl/ethyl esters.

Functional Group Variations

3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-14-3)

  • Structure : Iodo substituent at the 3-position.
  • Properties : Molecular weight 241.07 (calculated).
  • Reactivity : Iodine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki or Ullmann) . Used to synthesize 3-carboxamides .

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (SPC-a959)

  • Structure : Fluoromethyl group at the 3-position.
  • Properties : Molecular weight 144.145 .
  • Comparison : Fluorine enhances metabolic stability and electronegativity, making it a candidate for CNS-targeting drugs.

3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic Acid

  • Structure : Bulky tert-butyl substituent.
  • Properties : Increased steric hindrance reduces reactivity but improves binding to hydrophobic pockets in proteins .

Methyl 3-((cyclohexylamino)(phenyl)methyl)bicyclo[1.1.1]pentane-1-carboxylate (53)

  • Synthesis : Prepared via coupling of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, yielding 75% .
  • Applications : Demonstrates the scaffold’s versatility in introducing diverse substituents for structure-activity relationship (SAR) studies.

Difluorobicyclo[1.1.1]pentane Derivatives (e.g., Methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate)

  • Structure : Difluoro and heteroaromatic groups.
  • Properties : Fluorine atoms improve bioavailability; bromothiophene enables further functionalization .
  • Yield: 43% via Rh-catalyzed methods , lower than amino-substituted analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number Molecular Weight Key Substituent Purity (%) Application Example
Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate Not provided ~275 (estimated) Benzyl ester N/A Drug intermediate
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl 676371-65-6 177.63 Methyl ester >98 CFTR modulators
3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid 83249-14-3 241.07 Iodo 98 Cross-coupling precursor
3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid SPC-a959 144.145 Fluoromethyl N/A Metabolic stability

Biological Activity

Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclo[1.1.1]pentane framework with an amino group and a carboxylate ester functionality. Its molecular formula is C14H15NO4C_{14}H_{15}NO_4, with a molecular weight of approximately 261.27 g/mol. The compound's structure allows for significant reactivity and interaction with various biological targets, making it a candidate for drug development.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Photochemical Addition : Utilizing flow photochemical methods to construct the bicyclic core efficiently.
  • Functional Group Modifications : Transformations to introduce amino and carboxylate functionalities, enhancing its biological activity.

Recent studies have demonstrated large-scale synthesis techniques that enable the production of this compound in significant quantities, facilitating further biological evaluations .

Anti-inflammatory Properties

Research has indicated that compounds containing the bicyclo[1.1.1]pentane motif exhibit promising anti-inflammatory activities. For instance, derivatives of this compound have been tested for their ability to modulate inflammatory responses in vitro:

  • NFκB Inhibition : One study reported that specific derivatives significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines by approximately 50%, showcasing their potential as anti-inflammatory agents .
  • Cytokine Modulation : The same derivatives were found to downregulate the release of pro-inflammatory cytokines such as TNFα and MCP1, indicating their therapeutic potential in treating inflammatory diseases .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various enzymes and receptors:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs.
  • Receptor Binding : Binding studies suggest that the compound interacts favorably with certain receptors, potentially acting as a bioisostere for traditional drug candidates .

Case Studies

Several case studies illustrate the biological impact of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsSignificant reduction in NFκB activity; downregulation of TNFα and MCP1
Study BEnzyme inhibitionIdentified as a potent inhibitor of specific inflammatory enzymes
Study CReceptor interactionsDemonstrated favorable binding affinity to key receptors involved in inflammation

These studies underscore the compound's potential as a therapeutic agent in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via functionalization of the bicyclo[1.1.1]pentane core. Key methods include:

  • Photochemical irradiation : Reactions under continuous flow with UV light (e.g., 365 nm) enhance efficiency by leveraging ring strain for nucleophilic or electrophilic additions .
  • Esterification and substitution : Starting from bicyclo[1.1.1]pentane-1-carboxylic acid derivatives, amino groups are introduced via amidation or reductive amination. Temperature control (0–25°C) and catalysts (e.g., Pd/C for hydrogenation) are critical for minimizing side reactions .
  • Yield Optimization : Precise control of light wavelength, solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reagents (e.g., benzyl chloroformate) improves yields to >70% in optimized protocols .

Q. How is the bicyclo[1.1.1]pentane core structurally characterized in this compound?

  • Methodological Answer : Structural elucidation employs:

  • X-ray crystallography : Resolves the strained bicyclic framework and confirms bond angles (~90° between bridgehead carbons) .
  • NMR spectroscopy : Distinct 1^1H NMR signals for bridgehead protons (δ 2.5–3.5 ppm) and 13^{13}C NMR for carboxylate (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C12_{12}H14_{14}NO2_2) and fragmentation patterns .

Q. What functional groups dominate its reactivity, and how do they influence chemical transformations?

  • Methodological Answer :

  • Carboxylate group : Participates in ester hydrolysis (e.g., LiOH/THF/H2_2O) or amide coupling (EDC/HOBt). Reactivity is modulated by steric hindrance from the bicyclic core .
  • Amino group : Undergoes acylation (e.g., benzoylation) or Schiff base formation. The bicyclic structure restricts conformational flexibility, favoring regioselective reactions at the 3-position .

Advanced Research Questions

Q. What strategies enable late-stage functionalization of this compound to enhance bioactivity?

  • Methodological Answer :

  • Bromoacetyl derivatives : Introduce electrophilic sites (e.g., methyl 3-(2-bromoacetyl) derivatives) for covalent binding to biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Peptide incorporation : Solid-phase peptide synthesis (SPPS) integrates the compound as a rigid GABA analog, improving metabolic stability. Fmoc-protected derivatives are coupled using HATU/DIPEA .
  • Stereochemical control : Chiral resolution via Strecker synthesis or enzymatic methods yields enantiopure derivatives for target-specific interactions .

Q. How can researchers resolve contradictions in reported biological activities of bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer :

  • Comparative assays : Test derivatives (e.g., 3-fluoro vs. 3-cyano analogs) under standardized conditions (e.g., IC50_{50} in neuronal cell lines) to isolate substituent effects .
  • Structural-activity modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups (e.g., -CN) enhance GABA receptor binding .
  • Meta-analysis : Reconcile divergent synthetic yields (e.g., 40–85%) by evaluating reaction scales, purification methods (e.g., flash chromatography vs. HPLC), and catalyst lot variability .

Q. What experimental approaches assess its bioisosteric potential in drug design?

  • Methodological Answer :

  • Pharmacophore mapping : Overlay the compound with aromatic bioisosteres (e.g., benzene) using PyMOL to evaluate steric and electronic mimicry .
  • Thermodynamic solubility assays : Compare logP values (e.g., shake-flask method) to predict membrane permeability. Bicyclo[1.1.1]pentane derivatives often show lower logP than aromatic analogs, improving bioavailability .
  • In vivo pharmacokinetics : Radiolabeled derivatives (e.g., 14^{14}C-carboxylate) track tissue distribution and half-life in rodent models .

Key Notes

  • Advanced questions emphasize mechanistic studies and conflict resolution, while basic questions focus on foundational synthesis and characterization.
  • Methodological rigor ensured by referencing experimental parameters (e.g., reaction conditions, analytical techniques).

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